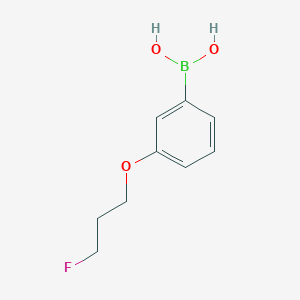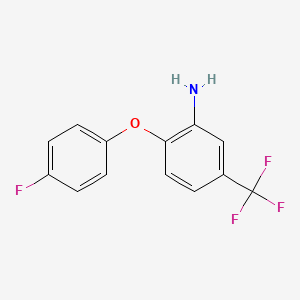
(3-(3-Fluoropropoxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-(3-Fluoropropoxy)phenyl)boronic acid” is a boronic acid derivative . It is used in research and development. The molecular formula is C9H12BFO3 and the average mass is 197.999 Da .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic reagents and boranes . The Suzuki–Miyaura coupling is a common method for the synthesis of boronic acids . This method involves the reaction of organometallic reagents with boranes to form the boronic acid .Molecular Structure Analysis
The molecular structure of “(3-(3-Fluoropropoxy)phenyl)boronic acid” has been analyzed using various methods . Geometry optimization was performed for the possible conformations of the molecule using the DFT/B3LYP method with the 6-311++G (d, p) basis set .Chemical Reactions Analysis
Boronic acids, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the cross-coupling of two organoboron reagents in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
“(3-(3-Fluoropropoxy)phenyl)boronic acid” is a white to light yellow crystal powder . It has a molecular formula of C9H12BFO3 and an average mass of 197.999 Da .Aplicaciones Científicas De Investigación
Fluorescent Sensors
Boronic acid compounds, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, have been well developed as sensors to recognize carbohydrates or other substances . They can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes .
Detection of Carbohydrates
These boronic acid-based fluorescent sensors can detect carbohydrates such as glucose, ribose, and sialyl Lewis A/X .
Detection of Other Substances
Apart from carbohydrates, these sensors can also detect other substances including catecholamines, reactive oxygen species, and ionic compounds .
Development of New Materials
Functionalized boronic acid, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, has been used in the development of new materials including nanoparticles, smart polymer gels, and quantum dots .
Synthesis of Liquid Crystalline Compounds
“(3-(3-Fluoropropoxy)phenyl)boronic acid” has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
6. Inhibitors of Serine Protease and Kinase Enzymes In medicine, phenyl boronic acids, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression, and metastasis of tumor cells .
Boron Neutron Capture Therapy
The boron compounds, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, are also used in boron neutron capture therapy of tumors .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Boronic acids, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, are increasingly being used in diverse areas of research . They are used in various sensing applications, in the manipulation of proteins, in the separation of glycated molecules, and in the development of therapeutics . Future research will likely continue to explore these and other applications of boronic acids .
Propiedades
IUPAC Name |
[3-(3-fluoropropoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7,12-13H,2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYJXAFWBGCCBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCF)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590222 |
Source


|
| Record name | [3-(3-Fluoropropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915402-01-6 |
Source


|
| Record name | [3-(3-Fluoropropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














